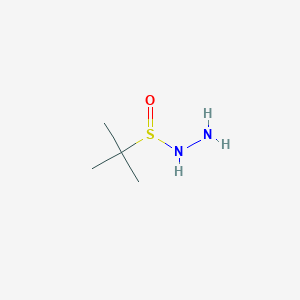
2-Methylpropane-2-sulfinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropane-2-sulfinohydrazide is an organic compound with a unique structure that includes a sulfinohydrazide group attached to a 2-methylpropane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropane-2-sulfinohydrazide typically involves the reaction of 2-methylpropane-2-sulfinyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3)3CS(O)Cl+NH2NH2→(CH3)3CS(O)NHNH2+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropane-2-sulfinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinohydrazide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Various reduced forms depending on the reducing agent used.
Substitution: Substituted hydrazides with different functional groups.
Applications De Recherche Scientifique
2-Methylpropane-2-sulfinohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methylpropane-2-sulfinohydrazide involves its interaction with molecular targets through its sulfinohydrazide group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(p-tolylsulfonyl)hydrazine: Similar in structure but with different substituents.
2-Methylpropane-2-sulfinamide: Contains a sulfinamide group instead of a sulfinohydrazide group.
Uniqueness
2-Methylpropane-2-sulfinohydrazide is unique due to its specific sulfinohydrazide group, which imparts distinct chemical reactivity and potential biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C4H12N2OS |
|---|---|
Poids moléculaire |
136.22 g/mol |
Nom IUPAC |
2-methylpropane-2-sulfinohydrazide |
InChI |
InChI=1S/C4H12N2OS/c1-4(2,3)8(7)6-5/h6H,5H2,1-3H3 |
Clé InChI |
YLNMSEIFQNQRMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



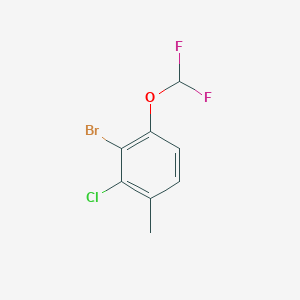
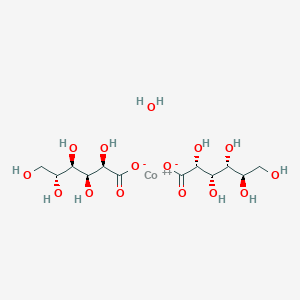
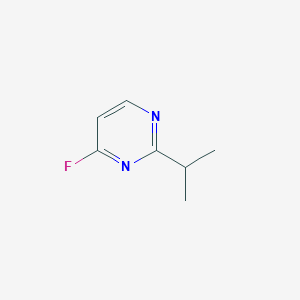
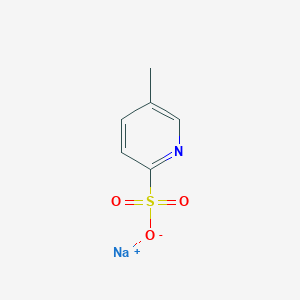

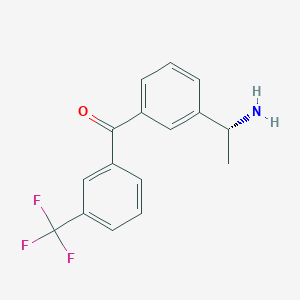

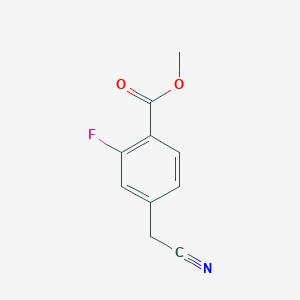
![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13121355.png)
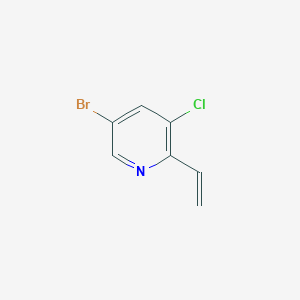


![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
